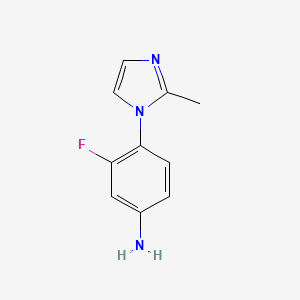

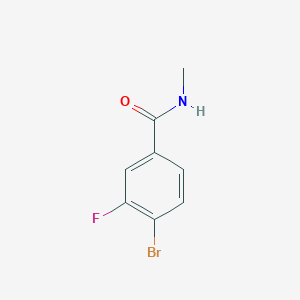

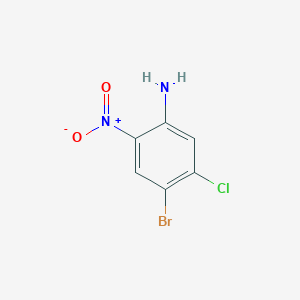

4-Bromo-3-fluoro-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

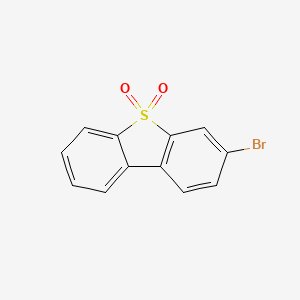

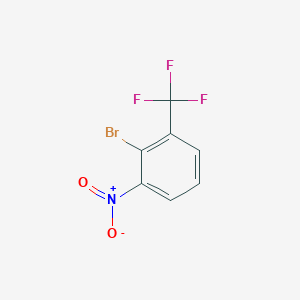

4-Bromo-3-fluoro-N-methylbenzamide is a compound that is structurally related to various benzamide derivatives which have been studied for their diverse chemical and biological properties. While the specific compound has not been directly studied in the provided papers, related compounds such as N-(p-Methoxy phenyl-3-propyl)-p-bromobenzamide , poly(iminophenol)s derived from 4-bromobenzaldehyde , N-(4-Bromophenyl)-4-nitrobenzamide , and 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide have been analyzed for their crystal structures, synthesis, and potential applications.

Synthesis Analysis

The synthesis of related benzamide compounds often involves multi-step reactions including bromination, condensation, and various functional group transformations. For instance, the synthesis of poly(iminophenol)s derived from 4-bromobenzaldehyde involves a condensation reaction followed by oxidative polycondensation in an aqueous alkaline medium . Similarly, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene includes bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification . These methods could potentially be adapted for the synthesis of 4-Bromo-3-fluoro-N-methylbenzamide by considering the specific functional groups and reactivity of the starting materials.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, FT-IR, and NMR. For example, the crystal structure of N-(p-Methoxy phenyl-3-propyl)-p-bromobenzamide was determined by X-ray crystallography, revealing two crystalline polymorphs with specific space groups and molecular conformations . Similarly, vibrational spectroscopic analysis and density functional theory (DFT) methods were used to study the structure of N-(4-Bromophenyl)-4-nitrobenzamide . These techniques could be applied to determine the molecular structure of 4-Bromo-3-fluoro-N-methylbenzamide and to understand its conformation and polymorphism.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including those that lead to the formation of polymers or cocrystals. The poly(iminophenol)s derived from 4-bromobenzaldehyde are synthesized through oxidative polycondensation reactions , while cocrystals of 4-bromobenzamide with dicarboxylic acids are formed by exploiting halogen···halogen interactions . These studies provide insights into the reactivity of bromo- and fluoro-substituted benzamides and can guide the exploration of chemical reactions involving 4-Bromo-3-fluoro-N-methylbenzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as thermal stability, optical and electrochemical properties, and fluorescence, are crucial for their potential applications. The synthesized poly(iminophenol)s exhibit specific thermal, optical, electrochemical, and fluorescent properties, which are characterized by techniques like TG-DTA, DSC, cyclic voltammetry, and fluorescence analyses . The HOMO-LUMO energy levels and band gaps of these compounds are also determined to assess their electronic properties . These analyses are relevant for understanding the properties of 4-Bromo-3-fluoro-N-methylbenzamide and predicting its behavior in various applications.

Applications De Recherche Scientifique

Radiosynthesis and Imaging Applications

One notable application is in the development of new Positron Emission Tomography (PET) ligands for imaging specific receptor subtypes in the brain, such as the metabotropic glutamate receptor subtype 1 (mGluR1). Research by Yamasaki et al. (2011) focused on synthesizing a PET ligand, demonstrating its potential for in vivo evaluation and imaging of mGluR1 in the brain, highlighting the relevance of related compounds in the development of diagnostic tools in neurology and pharmacology (Yamasaki et al., 2011).

Chemical Synthesis and Fluorination Techniques

Shainyan and Danilevich (2006) discussed the electrochemical fluorination of aromatic compounds, presenting a method that could be applicable to the synthesis or modification of 4-Bromo-3-fluoro-N-methylbenzamide. This technique underscores the broader applicability of fluorination reactions in creating compounds with potential applications in medicinal chemistry and material science (Shainyan & Danilevich, 2006).

Pharmacological and Material Science Applications

Furthermore, compounds structurally related to 4-Bromo-3-fluoro-N-methylbenzamide have been explored for their pharmacological potential. For instance, Satoh et al. (2009) identified compounds as potent mGluR1 antagonists, suggesting potential therapeutic applications in treating psychiatric disorders, demonstrating the relevance of such compounds in drug development (Satoh et al., 2009).

Antimicrobial Applications

Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, highlighting their promising antimicrobial activity. This research suggests that compounds like 4-Bromo-3-fluoro-N-methylbenzamide could be explored for their antimicrobial properties, potentially leading to new treatments for bacterial and fungal infections (Desai et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-3-fluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKIBAQXMJQCNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620350 |

Source

|

| Record name | 4-Bromo-3-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluoro-N-methylbenzamide | |

CAS RN |

865111-72-4 |

Source

|

| Record name | 4-Bromo-3-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1291306.png)